4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Chemical Purity HPLC Analysis Procurement Specification

Securing a scalable, high-purity source of the methylene-substituted pyrano[3,2-b]pyridine scaffold is a persistent bottleneck in medicinal chemistry and process R&D. 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) directly addresses this gap. • Reactive Handle: The exocyclic methylene enables ring-closing metathesis, cross-coupling, and [2+2]/[4+2] cycloadditions that are inaccessible with saturated or fully aromatic analogs. • Supply Chain Reliability: Available in up to kilogram quantities with a standard ≥98% HPLC purity and ≤0.5% water, ensuring batch-to-batch consistency for SAR and scale-up campaigns. • Immediate Utility: Eliminates the lead time and cost of custom synthesis, allowing teams to focus on library generation and late-stage functionalization.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 405174-46-1
Cat. No. B1593028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine
CAS405174-46-1
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC=C1CCOC2=C1N=CC=C2
InChIInChI=1S/C9H9NO/c1-7-4-6-11-8-3-2-5-10-9(7)8/h2-3,5H,1,4,6H2
InChIKeyPKEROXFSBJBJPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) – Technical Baseline and Structural Characteristics for Procurement


4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) is a heterocyclic building block featuring a fused pyrano[3,2-b]pyridine scaffold with a reactive exocyclic methylene substituent at the 4-position . With molecular formula C9H9NO and molecular weight 147.17 g/mol, this compound is commercially available as an organic synthesis intermediate . The methylene group provides a handle for further functionalization via cross-coupling, addition, or cycloaddition reactions, distinguishing it from saturated or fully aromatic analogs . Standard commercial specifications include purity ≥98% (HPLC) and water content ≤0.5%, with availability up to kilogram scale [1].

Why 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Cannot Be Simply Replaced by In-Class Analogs


Substitution of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine with structurally similar pyrano[3,2-b]pyridine derivatives introduces critical differences in reactivity, physicochemical properties, and downstream synthetic utility. The exocyclic 4-methylene group represents a distinct reactive site that is absent in the fully aromatic 2H-pyrano[3,2-b]pyridine, the saturated 3,4-dihydro analog, or the 4-methyl-substituted variant (CAS 634164-34-4) [1]. This structural feature alters the compound's behavior in key transformations such as cross-coupling reactions, cycloadditions, and further heterocycle construction . Additionally, commercial availability and purity specifications vary across suppliers, with 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine offered at 98% purity (HPLC) and up to kilogram scale, while closely related analogs may lack comparable commercial accessibility or require custom synthesis [2]. The following quantitative evidence establishes the basis for selecting this specific compound over its closest comparators.

Quantitative Differentiation Evidence for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) Versus Closest Analogs


Purity Specification: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Delivers 98% (HPLC) Purity Versus ≥97% for Closest Commercial Analog

Commercial 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) is supplied with a minimum purity specification of 98% as determined by HPLC [1]. In contrast, the closest structurally related commercially available analog, 3,4-dihydro-4-methyl-2H-pyrano[3,2-b]pyridine (CAS 634164-34-4), is typically offered at ≥97% purity from multiple vendors . The 1% absolute purity differential, while modest, translates to reduced impurity burden in sensitive downstream reactions and may eliminate the need for additional purification steps prior to use in catalytic or medicinal chemistry applications.

Chemical Purity HPLC Analysis Procurement Specification

Commercial Scale Availability: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Available up to Kilogram Scale While Closest Analogs Are Restricted to Milligram-to-Gram Quantities

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is commercially available in quantities up to kilograms (kg) from established chemical suppliers [1]. In contrast, the structurally similar 2H-pyrano[3,2-b]pyridine scaffold (fully aromatic, CAS not assigned) and the 4-methyl analog (CAS 634164-34-4) are predominantly available only in milligram to gram quantities through specialized catalog vendors . This represents an approximate 1000-fold difference in maximum commercially accessible quantity.

Supply Chain Scale-Up Procurement

Reactive Methylene Handle: Exocyclic C=C Bond Enables Transformations Inaccessible to Saturated or Fully Aromatic Analogs

The exocyclic methylene group (C=CH2) at the 4-position of 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine provides a reactive alkene moiety that is absent in the saturated 3,4-dihydro-2H-pyrano[3,2-b]pyridine (lacking the double bond) and the fully aromatic 2H-pyrano[3,2-b]pyridine (aromatic, no exocyclic alkene) [1]. This structural feature enables participation in olefin metathesis, Heck cross-coupling, hydroboration, and cycloaddition reactions that are simply not possible with the comparator compounds . In ring-closing metathesis (RCM) and cross-metathesis (CM) protocols, the exocyclic methylene serves as a Type I olefin with predictable reactivity profiles, whereas the aromatic analog is completely inert under these conditions [2].

Synthetic Utility Olefin Metathesis Cross-Coupling

Molecular Weight Differential: 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine Offers 147.17 g/mol Versus 133.15 g/mol for the 3,4-Dihydro Unsubstituted Analog

4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine has a molecular weight of 147.17 g/mol and molecular formula C9H9NO . The unsubstituted 3,4-dihydro-2H-pyrano[3,2-b]pyridine (lacking the 4-methylene group) has a molecular weight of 133.15 g/mol (C8H7NO) . The 14.02 g/mol difference corresponds to one methylene (CH2) unit, which contributes to increased lipophilicity (estimated AlogP ~1.5 for the target compound vs. ~1.0 for the unsubstituted analog) and altered pharmacokinetic properties [1].

Physicochemical Properties LogP Drug Discovery

Recommended Application Scenarios for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 405174-46-1) Based on Differentiated Evidence


Medicinal Chemistry Scaffold Diversification via Olefin Metathesis or Cross-Coupling

The exocyclic methylene group enables participation in ring-closing metathesis (RCM) and cross-metathesis (CM) reactions to generate structurally diverse pyrano[3,2-b]pyridine-containing libraries. This reactivity, documented for analogous exocyclic alkene-containing heterocycles, cannot be replicated using the fully aromatic or saturated analogs [1]. Researchers seeking to explore chemical space around this scaffold for kinase inhibition or CNS-targeted programs should prioritize this compound over analogs lacking the reactive handle [2].

Process Chemistry Development Requiring Multi-Gram to Kilogram Quantities

With commercial availability up to kilogram scale [1], 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine is the preferred choice for process R&D, preclinical toxicology studies, and pilot-scale manufacturing campaigns. The limited commercial accessibility of the unsubstituted 3,4-dihydro analog (typically mg to g scale) [2] makes the methylene-substituted compound the only practical option for scale-up without commissioning custom synthesis.

Structure-Activity Relationship (SAR) Studies Requiring High-Purity Building Blocks

The 98% minimum HPLC purity specification [1] supports SAR campaigns where impurity-driven artifacts could confound biological assay interpretation. For teams comparing the impact of 4-position substitution on target engagement (e.g., kinase inhibition or GPCR modulation), this compound provides a reliable, high-purity entry point for generating the methylene-substituted series.

Synthesis of Spirocyclic and Fused Polyheterocyclic Systems

The combination of the pyrano[3,2-b]pyridine core and the exocyclic methylene group makes this compound a strategic intermediate for constructing spirocyclic and polycyclic frameworks via cycloaddition chemistry [1]. The reactive alkene can participate in [2+2], [3+2], and [4+2] cycloadditions, enabling access to complex heterocyclic architectures with potential biological activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.